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Compound of Interest

Compound Name: H-Tyr-OMe

Cat. No.: B555174 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine methyl ester (H-Tyr-OMe) has emerged as a critical and versatile building block in

the landscape of pharmaceutical development. Its inherent structural features, combining a

reactive amino group, a carboxylic acid ester, and a phenolic side chain, provide a rich scaffold

for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive

technical overview of H-Tyr-OMe, encompassing its chemical properties, synthesis, and

applications in the generation of peptides, peptidomimetics, and small molecule inhibitors, with

a particular focus on their therapeutic potential.

Core Properties of H-Tyr-OMe and its Hydrochloride
Salt
A thorough understanding of the physicochemical properties of H-Tyr-OMe is fundamental for

its effective utilization in synthetic chemistry. The compound is most commonly available as its

hydrochloride salt (H-Tyr-OMe·HCl) to enhance stability and solubility.
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Property H-Tyr-OMe H-Tyr-OMe·HCl

CAS Number 1080-06-4[1][2][3] 3417-91-2[4]

Molecular Formula C₁₀H₁₃NO₃[1] C₁₀H₁₄ClNO₃

Molecular Weight 195.22 g/mol 231.68 g/mol

Appearance
White to light yellow

solid/powder
White to off-white solid

Melting Point 134-136 °C Not specified

Solubility Soluble in water Soluble in DMSO (100 mg/mL)

Purity ≥98% Not specified

Optical Rotation +26° (c=2.4 in methanol) Not specified

Storage
4°C, sealed storage, away

from moisture

4°C, sealed storage, away

from moisture

Synthesis and Characterization of H-Tyr-OMe
The primary synthetic route to H-Tyr-OMe involves the esterification of L-tyrosine. The most

common and efficient method is the Fischer-Speier esterification, utilizing methanol as both the

solvent and reactant in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or

hydrogen chloride (HCl) gas.

Experimental Protocol: Synthesis of L-Tyrosine Methyl
Ester Hydrochloride (H-Tyr-OMe·HCl)
Materials:

L-Tyrosine

Methanol (anhydrous)

Thionyl chloride (SOCl₂)

Diethyl ether or Petroleum ether
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Procedure:

Suspend L-tyrosine (e.g., 18.0 g) in anhydrous methanol (e.g., 100 mL) in a round-bottom

flask equipped with a magnetic stirrer and a reflux condenser.

Cool the suspension in an ice bath.

Slowly add thionyl chloride (e.g., 12.0 mL) dropwise to the stirred suspension while

maintaining the temperature below 20°C.

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

(L-tyrosine) is no longer detectable.

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure using a rotary evaporator.

To the resulting residue, add cold diethyl ether or petroleum ether to precipitate the product.

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to

yield L-tyrosine methyl ester hydrochloride. A typical yield for this reaction is around 95%.

Analytical Methods for Quality Control
The purity and identity of synthesized H-Tyr-OMe are critical for its use in pharmaceutical

applications. Standard analytical techniques for its characterization include:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

A typical purity of commercially available H-Tyr-OMe is ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the

chemical structure.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.
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Melting Point Analysis: As a preliminary indicator of purity.

H-Tyr-OMe in Peptide Synthesis
H-Tyr-OMe serves as a crucial starting material for the incorporation of tyrosine residues into

peptide chains, particularly in solution-phase peptide synthesis. For solid-phase peptide

synthesis (SPPS), the corresponding N-protected and side-chain protected derivative, Fmoc-

Tyr(tBu)-OH, is more commonly used.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS) using Fmoc-Tyr(tBu)-OH
This protocol outlines the manual synthesis of a simple tripeptide, H-Gly-Ala-Tyr-OH, on a

Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH.

Materials:

Fmoc-Tyr(tBu)-Wang resin

Fmoc-Ala-OH

Fmoc-Gly-OH

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

Hydroxybenzotriazole (HOBt) or HOAt

N,N-Diisopropylethylamine (DIPEA)

Piperidine

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)
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Water

Procedure:

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a fritted syringe.

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the

Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.

Amino Acid Coupling (Alanine):

Activate Fmoc-Ala-OH with a coupling reagent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF.

Add the activated amino acid solution to the resin and allow it to react to form the peptide

bond.

Wash the resin with DMF.

Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to

expose the N-terminus of the newly added alanine. Wash the resin with DMF.

Amino Acid Coupling (Glycine):

Activate Fmoc-Gly-OH with a coupling reagent in DMF.

Add the activated amino acid solution to the resin and allow it to react.

Wash the resin with DMF.

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with

20% piperidine in DMF. Wash the resin with DMF and then with DCM, and dry under

vacuum.

Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage

cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and

remove the t-butyl side-chain protecting group from tyrosine.
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Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether,

centrifuge, and wash the pellet. The purified peptide can be obtained by reverse-phase

HPLC.

H-Tyr-OMe as a Precursor for Bioactive Molecules
The chemical reactivity of the amino, ester, and phenolic groups of H-Tyr-OMe makes it an

ideal starting point for the synthesis of a variety of small molecule drugs, particularly tyrosine

kinase inhibitors.

Application in the Synthesis of Tyrosine Kinase
Inhibitors
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in

cellular signaling pathways regulating cell growth, differentiation, and metabolism. Aberrant

activation of RTKs is a hallmark of many cancers, making them attractive targets for drug

development. Many tyrosine kinase inhibitors are designed to mimic the tyrosine residue of the

substrate, and H-Tyr-OMe can serve as a key precursor in their synthesis.

The general strategy involves modifying the core H-Tyr-OMe structure to enhance its binding

affinity and selectivity for the ATP-binding pocket of a specific tyrosine kinase.
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Caption: A logical workflow for the development of a tyrosine kinase inhibitor starting from H-
Tyr-OMe.

Bioactivity of H-Tyr-OMe Derived Inhibitors
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While specific bioactivity data for compounds directly synthesized from H-Tyr-OMe is often

embedded within broader medicinal chemistry studies, the literature contains numerous

examples of tyrosine derivatives with potent inhibitory activity against various kinases.

Compound Class Target Kinase Bioactivity (IC₅₀ / Kᵢ)

Tyrphostins EGF Receptor Kinase

IC₅₀ values in the low

micromolar to nanomolar

range

Substituted Tyrosine

Derivatives
Abl Kinase

Potency comparable to

Imatinib

Tetrapeptide Tyrosine Kinase

Inhibitors
p56(lck) Tyrosine Kinase Potent inhibition demonstrated

Signaling Pathways Targeted by Tyrosine Kinase
Inhibitors
Tyrosine kinase inhibitors derived from precursors like H-Tyr-OMe typically exert their

therapeutic effect by blocking the signaling cascades downstream of receptor tyrosine kinases.

A common pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for

cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b555174?utm_src=pdf-custom-synthesis
https://www.chembk.com/en/chem/1080-06-4
https://www.chemscene.com/product/1080-06-4.html
https://www.peptide.com/product/h-tyr-ome-1080-06-4/
https://www.medchemexpress.com/h-tyr-ome-hcl.html
https://www.benchchem.com/product/b555174#h-tyr-ome-as-a-building-block-in-pharmaceutical-development
https://www.benchchem.com/product/b555174#h-tyr-ome-as-a-building-block-in-pharmaceutical-development
https://www.benchchem.com/product/b555174#h-tyr-ome-as-a-building-block-in-pharmaceutical-development
https://www.benchchem.com/product/b555174#h-tyr-ome-as-a-building-block-in-pharmaceutical-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b555174?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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